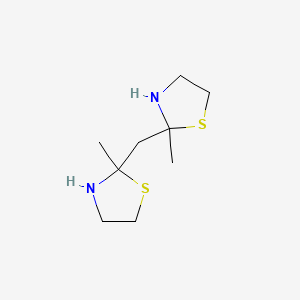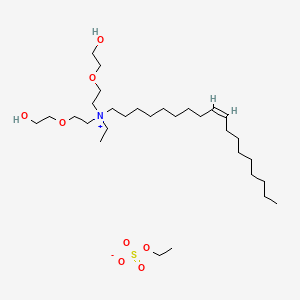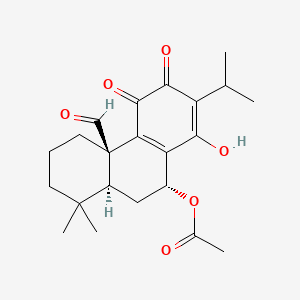
Nemorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Nemorone involves several steps, starting from the extraction of raw materials from Salvia nemorosa. The primary method includes:
Extraction: The roots of Salvia nemorosa are harvested and dried. The dried roots are then subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods for this compound are still under research, with a focus on optimizing yield and purity.
Análisis De Reacciones Químicas
Nemorone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deacetylthis compound, a compound with a formyl group at C-10.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nemorone has a wide range of applications in scientific research:
Chemistry: This compound is used as a model compound to study the reactivity of diterpenoids and their derivatives.
Biology: Research is ongoing to explore the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Industry: this compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Nemorone involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Nemorone is structurally similar to other diterpenoids isolated from Salvia species, such as salvinemorol and nemorosin this compound is unique due to its specific functional groups and reactivity
Similar Compounds
- Salvinemorol
- Nemorosin
- Deacetylthis compound
These compounds share a common diterpenoid backbone but differ in their functional groups and biological activities.
Propiedades
Número CAS |
32764-46-8 |
|---|---|
Fórmula molecular |
C22H28O6 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(4aR,9R,10aS)-4a-formyl-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11(2)15-18(25)16-13(28-12(3)24)9-14-21(4,5)7-6-8-22(14,10-23)17(16)20(27)19(15)26/h10-11,13-14,25H,6-9H2,1-5H3/t13-,14+,22-/m1/s1 |
Clave InChI |
QUZUXFUSBGXSIW-ALLJEULLSA-N |
SMILES isomérico |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C=O)O |
SMILES canónico |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


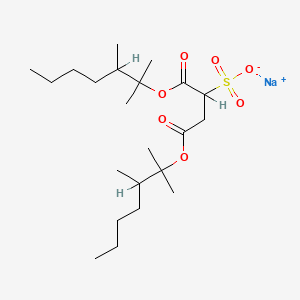
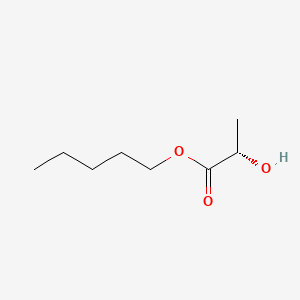
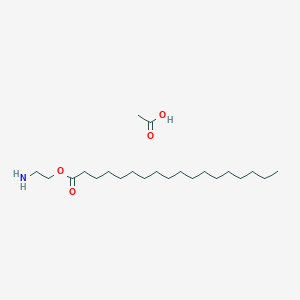
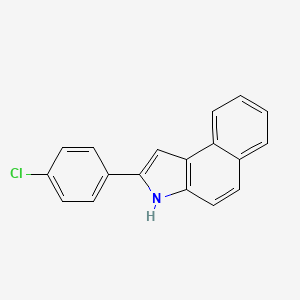
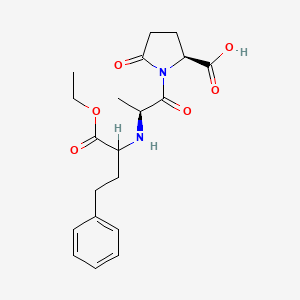
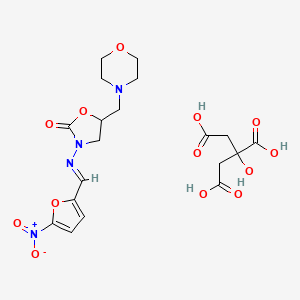

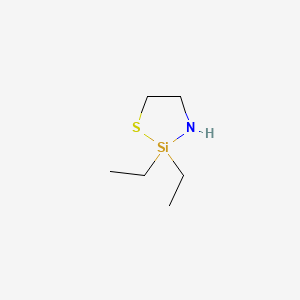

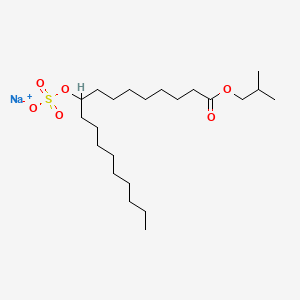
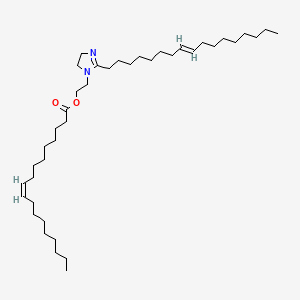
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
